N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
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Overview
Description
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(ETHYLSULFANYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a dimethylsulfamoyl group, and an ethylsulfanyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(ETHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation. The dimethylsulfamoyl group is introduced via sulfonation, followed by the attachment of the ethylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(ETHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzothiazole ring and the benzamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole ring or the benzamide moiety.
Scientific Research Applications
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(ETHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(ETHYLSULFANYL)BENZAMIDE involves its interaction with molecular targets and pathways. The benzothiazole ring and the functional groups can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide
- N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(isopropylsulfonyl)benzamide
- N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide
Uniqueness
N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-2-(ETHYLSULFANYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H19N3O3S3 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C18H19N3O3S3/c1-4-25-15-8-6-5-7-13(15)17(22)20-18-19-14-10-9-12(11-16(14)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |
InChI Key |
PKVPDBGRBOQOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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